molecular formula C24H33NO3 B386226 1-Nitro-4-octadeca-10,12-diynoxybenzene

1-Nitro-4-octadeca-10,12-diynoxybenzene

Cat. No.: B386226
M. Wt: 383.5g/mol
InChI Key: FBCGUJGNXAYFRK-UHFFFAOYSA-N
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Description

1-Nitro-4-octadeca-10,12-diynoxybenzene is a nitrobenzene derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 1-position and an octadeca-10,12-diynoxy chain at the 4-position. The octadeca-10,12-diynoxy group consists of an 18-carbon alkyl chain featuring two conjugated triple bonds at positions 10 and 12. This structural motif introduces significant rigidity and linearity to the molecule, influencing its packing behavior, reactivity, and physical properties.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5g/mol

IUPAC Name

1-nitro-4-octadeca-10,12-diynoxybenzene

InChI

InChI=1S/C24H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-5,10-17,22H2,1H3

InChI Key

FBCGUJGNXAYFRK-UHFFFAOYSA-N

SMILES

CCCCCC#CC#CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCC#CC#CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Nitro-4-octadeca-10,12-diynoxybenzene typically involves the reaction of 4-nitrophenol with 10,12-octadecadiyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Nitro-4-octadeca-10,12-diynoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-4-octadeca-10,12-diynoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-4-octadeca-10,12-diynoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne chain can also participate in reactions that modify the structure and function of biological molecules. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The provided evidence focuses on 1-Dodecyloxy-4-nitrobenzene (C₁₈H₂₉NO₃), a structural analog with a 12-carbon alkyl chain (dodecyloxy) instead of the diynoxy chain. Key comparisons include:

Property 1-Nitro-4-octadeca-10,12-diynoxybenzene 1-Dodecyloxy-4-nitrobenzene
Alkyl Chain 18-carbon chain with conjugated triple bonds (C≡C at 10,12) 12-carbon saturated chain (C-C)
Molecular Rigidity High (due to triple bonds) Moderate (flexible alkyl chain)
Crystal Packing Hypothesized layered structures with π-π stacking Ribbon-like packing via C–H···O hydrogen bonds
Dihedral Angle (Benzene Rings) Not reported 48.12° between independent molecules
Hydrogen Bonding Potential weak C–H···O interactions Observed C–H···O bonds (2.40–2.60 Å)

Key Findings from Evidence :

  • 1-Dodecyloxy-4-nitrobenzene exhibits two independent molecules in its asymmetric unit, with weak intermolecular C–H···O bonds forming ribbons along the [110] direction.
  • The saturated alkyl chain allows conformational flexibility, contributing to a dihedral angle of 48.12° between benzene rings.

Hypothesized Differences for this compound:

  • Longer chain length (18 vs. 12 carbons) may enhance van der Waals interactions, increasing melting points or thermal stability compared to shorter-chain analogs.

Research Implications and Limitations

  • Gaps in Literature: Direct experimental data (e.g., crystallographic, thermal) for this compound are absent in the provided evidence. Current comparisons rely on structural extrapolation from saturated-chain derivatives like 1-Dodecyloxy-4-nitrobenzene.
  • Functional Impact: The diynoxy group’s rigidity could favor applications requiring anisotropic molecular alignment, whereas saturated analogs may prioritize solubility or processability.

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